2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

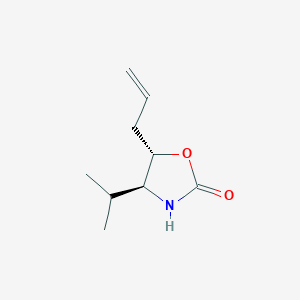

2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with an isopropyl group and an allyl group attached to the oxazolidinone ring, which may contribute to its distinct chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. Common synthetic routes may include:

Cyclization of amino alcohols: Reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

Alkylation and allylation: Introducing the isopropyl and allyl groups through alkylation and allylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

Catalysts: Using catalysts to enhance reaction rates and selectivity.

Solvents: Selecting suitable solvents to dissolve reactants and facilitate the reaction.

Temperature and pressure control: Maintaining optimal temperature and pressure conditions to maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The isopropyl and allyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups.

Applications De Recherche Scientifique

Overview

2-Oxazolidinone, 4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is a compound with the CAS number 123411-94-9, known for its unique structural characteristics and potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its scientific research applications, providing comprehensive data and case studies to illustrate its significance.

Medicinal Chemistry

2-Oxazolidinones are recognized for their role as intermediates in the synthesis of various pharmaceuticals. The specific compound has shown promise in the following areas:

- Antimicrobial Agents : Research indicates that oxazolidinones can exhibit antibacterial properties. Some derivatives are being explored for their efficacy against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Activity : Preliminary studies suggest that compounds derived from oxazolidinones may possess anticancer properties. They are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Material Science

The unique properties of 2-Oxazolidinone derivatives make them suitable for applications in material science:

- Polymer Synthesis : The compound can serve as a monomer in the production of polymers with specific mechanical properties. Research is ongoing into how these polymers can be utilized in various applications, including coatings and adhesives .

- Biodegradable Materials : There is growing interest in developing biodegradable plastics from oxazolidinone derivatives, which could address environmental concerns associated with traditional plastics .

Case Study 1: Antibacterial Activity

A study conducted by researchers at a prominent university evaluated the antibacterial effects of various oxazolidinone derivatives, including 2-Oxazolidinone, 4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI). The results demonstrated significant inhibition of bacterial growth against several strains, highlighting the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Polymer Development

In another investigation, a team focused on synthesizing novel polymers from oxazolidinone derivatives. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers. This study suggests that such materials could be utilized in high-performance applications where durability is critical.

Mécanisme D'action

The mechanism of action of 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) involves its interaction with specific molecular targets. This may include:

Binding to enzymes or receptors: Inhibiting or modulating their activity.

Interfering with cellular processes: Affecting processes such as protein synthesis or cell division.

Pathways involved: The compound may influence various biochemical pathways, depending on its specific interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Oxazolidinone derivatives: Compounds with similar oxazolidinone structures but different substituents.

Other heterocyclic compounds: Such as imidazolidinones or thiazolidinones with similar ring structures.

Uniqueness

2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives.

Activité Biologique

The compound 2-Oxazolidinone, 4-(1-methylethyl)-5-(2-propenyl)-, (4S-trans)-(9CI) is part of a class of oxazolidinones, which are five-membered heterocyclic compounds known for their diverse biological activities, particularly as antibiotics. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The compound has shown promising activity similar to established oxazolidinones like linezolid and tedizolid.

The primary mechanism of action for oxazolidinones involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. Specifically, they prevent the formation of the 70S initiation complex essential for bacterial growth . The dual inhibition of cell wall synthesis and protein synthesis has been noted as a significant feature of this class .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazolidinones. Research indicates that modifications to the oxazolidinone scaffold can significantly alter its antibacterial potency. For instance:

- Hydrophobic Tail Variations : Compounds with different hydrophobic tail lengths and terminal substitutions exhibit varying activities against both standard and clinically isolated strains .

- Side Chain Modifications : Alterations at the C-5 position have been shown to enhance activity against resistant strains, with some derivatives demonstrating MIC values lower than those of linezolid .

Comparative Table of Activity

| Compound | MIC (μg/mL) | Target Bacteria | Notes |

|---|---|---|---|

| Linezolid | <1 | MRSA | Standard treatment |

| Tedizolid | <0.5 | Staphylococcus aureus | Approved for clinical use |

| 2-Oxazolidinone | 0.25 - 1.0 | Various Gram-positive strains | Enhanced activity against resistant strains |

Case Studies

Several studies have examined the biological activity of oxazolidinones, including our compound:

- In Vitro Studies : A study demonstrated that the compound inhibited protein synthesis at concentrations as low as 0.125 × MIC, comparable to linezolid . This suggests that minor structural changes can maintain or enhance biological efficacy.

- Resistance Mechanisms : Research into resistance mechanisms has shown that modifications in the molecular structure can help overcome efflux and permeation barriers in Gram-negative bacteria, potentially broadening the spectrum of activity for oxazolidinone derivatives .

- In Vivo Efficacy : In systemic infection models using Staphylococcus aureus, derivatives of the oxazolidinone scaffold exhibited significant reductions in bacterial load, indicating effective therapeutic potential .

Broader Biological Activities

Beyond antibacterial effects, oxazolidinones have been linked to various biological activities:

- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on monoamine oxidase (MAO), suggesting potential applications in treating neurological disorders .

- Antifungal Properties : Preliminary studies indicate that certain oxazolidinone derivatives may also possess antifungal activities, warranting further investigation into their pharmacological profiles .

Propriétés

IUPAC Name |

(4S,5S)-4-propan-2-yl-5-prop-2-enyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-4-5-7-8(6(2)3)10-9(11)12-7/h4,6-8H,1,5H2,2-3H3,(H,10,11)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBAKAACGGINQL-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@@H](OC(=O)N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.